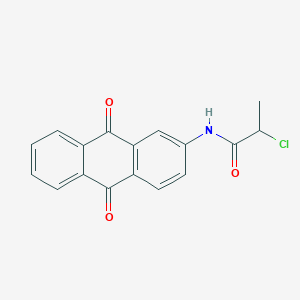

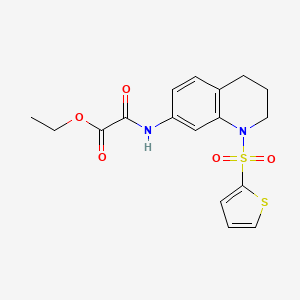

![molecular formula C10H10N4O3 B2929865 Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2413896-71-4](/img/structure/B2929865.png)

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a three-step reaction starting with a precursor . The reaction involved the use of deep eutectic solvents (DES), which provides several advantages such as a benign environment, high yield, scalable and simple work-up procedure .Molecular Structure Analysis

The molecular structure of Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate include a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes . This was followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be analyzed using various spectroscopic methods . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate: serves as a precursor for the synthesis of a variety of novel disubstituted derivatives. Through site-selective cross-coupling reactions, researchers can introduce different functional groups, leading to compounds with potential applications in medicinal chemistry and material science .

Development of Fluorophores

This compound is identified as a strategic scaffold for the development of pyrazolo[1,5-a]pyrimidine-based fluorophores. These fluorophores exhibit tunable photophysical properties, making them suitable for optical applications, such as studying intracellular processes, chemosensors, and organic materials .

Antimicrobial Activity

Derivatives of Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate have been evaluated for their antimicrobial activity. The synthesized pyrazolo[1,5-a]pyrimidine derivatives show promise in combating various bacterial and fungal infections, contributing to the field of anti-infective drug discovery .

Neuroprotective and Anti-neuroinflammatory Agents

Research has been conducted to synthesize and evaluate novel triazole-pyrimidine hybrids, which include the ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate moiety, as potential neuroprotective and anti-neuroinflammatory agents. These compounds could play a significant role in treating neurodegenerative diseases .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .

Mode of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Propriétés

IUPAC Name |

ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-2-17-10(16)7-4-13-14-5-6(8(11)15)3-12-9(7)14/h3-5H,2H2,1H3,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECHJKAQIWFIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC(=CN2N=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

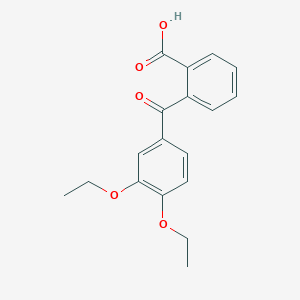

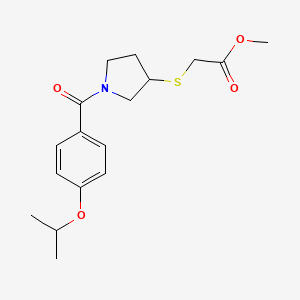

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)

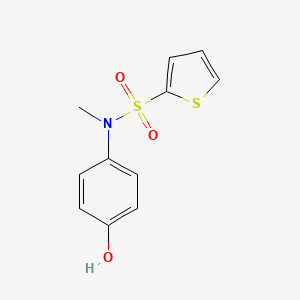

![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)

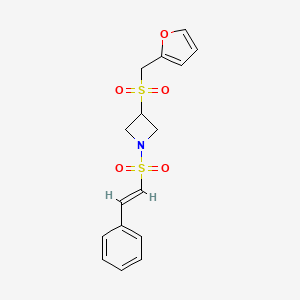

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)

![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)

![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

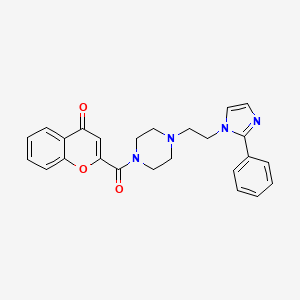

![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)